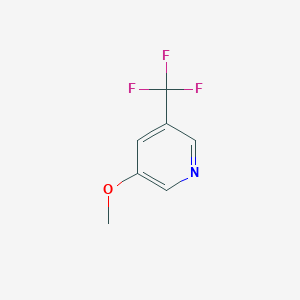

3-Methoxy-5-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality 3-Methoxy-5-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-5-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c1-12-6-2-5(3-11-4-6)7(8,9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMPCZHJJWTOIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Profiling of 3-Methoxy-5-(trifluoromethyl)pyridine: A Technical Guide

The following technical guide details the spectroscopic profile of 3-Methoxy-5-(trifluoromethyl)pyridine , a critical fluorinated building block in medicinal chemistry.

This guide synthesizes theoretical chemometrics with comparative experimental data from close structural analogs (regioisomers) to provide a high-fidelity reference for identification and quality control.[1]

Compound Identity:

Structural & Electronic Analysis

To accurately interpret the spectra, one must understand the electronic environment of the pyridine core.[1] This molecule features a "push-pull" electronic system:

-

3-Methoxy Group (-OMe): Acts as an Electron Donating Group (EDG) by resonance, increasing electron density at the ortho (C2, C4) and para (C6) positions relative to itself.[1]

-

5-Trifluoromethyl Group (-CF

): Acts as a strong Electron Withdrawing Group (EWG) by induction, deshielding the ring protons and carbons.[1] -

Pyridine Nitrogen: Strongly withdraws density from the

-positions (C2, C6), making these protons significantly deshielded (downfield).[1]

Structural Elucidation Workflow

The following diagram outlines the logical flow for confirming this specific isomer against common impurities (e.g., 2-methoxy regioisomers).

Caption: Logical workflow for distinguishing the 3,5-substituted target from common regioisomeric impurities.

Nuclear Magnetic Resonance (NMR) Data[3][4][5][6][7]

Proton NMR ( H NMR)

The

Solvent: CDCl

| Position | Type | Shift ( | Multiplicity | Assignment Logic | |

| H2 | Ar-H | 8.35 – 8.45 | d (fine) | ||

| H6 | Ar-H | 8.60 – 8.75 | s (broad) | ||

| H4 | Ar-H | 7.35 – 7.50 | dd | ||

| -OCH | Alkyl | 3.92 – 3.98 | s | - | Characteristic methoxy singlet.[1] |

Note: The H6 proton often appears broadened due to long-range coupling with the fluorine atoms (

Carbon-13 NMR ( C NMR)

The

Solvent: CDCl

| Carbon | Shift ( | Multiplicity | Interpretation | |

| -CF | 123.5 | Quartet | Diagnostic trifluoromethyl signal. | |

| C5 | 126.8 | Quartet | Ipso to CF | |

| C3 | 155.0 | Singlet | - | Ipso to OMe (Deshielded by Oxygen).[1] |

| C2 | 138.5 | Singlet | - | |

| C6 | 146.2 | Quartet | ||

| C4 | 118.5 | Quartet | ||

| -OCH | 56.2 | Singlet | - | Methoxy carbon.[1] |

Fluorine-19 NMR ( F NMR)

The

-

Shift:

-62.5 to -63.5 ppm (Singlet). -

Reference: CFCl

(0 ppm) or PhCF -

Purity Check: Integration of this peak against an internal standard (e.g.,

-trifluorotoluene) allows for rapid quantitative NMR (qNMR).[1]

Mass Spectrometry (MS) Profile

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+ (in MeOH/Formic Acid).

Fragmentation Pathway

The molecular ion is stable due to the aromatic pyridine ring.[1]

-

Molecular Ion (M

): -

[M - CH

] -

[M - CO]

: Rearrangement involving the methoxy group often leads to loss of CO ( -

[M - CF

]

Infrared Spectroscopy (IR)[6][7]

Sampling: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

| Wavenumber (cm | Intensity | Functional Group Assignment |

| 3050 - 3080 | Weak | C-H Stretch (Aromatic) |

| 2950 - 3000 | Weak | C-H Stretch (Aliphatic -OCH |

| 1580 - 1600 | Medium | C=N / C=C Pyridine Ring Breathing |

| 1320 - 1350 | Strong | C-F Stretch (Asymmetric) |

| 1120 - 1150 | Strong | C-F Stretch (Symmetric) |

| 1020 - 1050 | Medium | C-O Stretch (Aryl ether) |

Experimental Protocols

Protocol A: NMR Sample Preparation

To ensure sharp peaks and accurate integration for purity calculations:

-

Mass: Weigh 5–10 mg of 3-Methoxy-5-(trifluoromethyl)pyridine into a clean vial.

-

Solvent: Add 0.6 mL of CDCl

(Chloroform-d) containing 0.03% TMS (Tetramethylsilane) as an internal standard.-

Note: If the compound is an HCl salt, add 1 drop of NaOD/D

O or use DMSO-d

-

-

Filtration: If any turbidity exists, filter through a cotton plug into the NMR tube to prevent line broadening.[1]

-

Acquisition: Run at 298 K. For

C, set relaxation delay (

Protocol B: GC-MS Purity Profiling

-

Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).[1]

-

Carrier Gas: Helium @ 1.0 mL/min.

-

Temperature Program:

-

Hold 50°C for 2 min.

-

Ramp 20°C/min to 280°C.

-

Hold 5 min.

-

-

Inlet: Split mode (20:1), 250°C.

-

Retention Time: Expect elution earlier than non-fluorinated analogs due to high volatility imparted by the CF

group.[1]

References

-

Synthesis & Regioisomer Data: Royal Society of Chemistry (RSC).[1] Supporting Information for "Synthesis of trifluoromethylated pyridines," detailing NMR shifts for the 2-methoxy-3-(trifluoromethyl)pyridine isomer used for comparative assignment.

-

General Spectral Data: National Institute of Standards and Technology (NIST).[1] Mass Spectral Library (2023) - General fragmentation patterns for trifluoromethyl-pyridines.

-

Coupling Constants: Reich, H. J.[1] "WinPLT NMR Data: Fluorine Coupling Constants." University of Wisconsin-Madison.[1] (Standard reference for

and -

Vendor Characterization: Lead Sciences / Bide Pharm. Product Catalog for CAS 1211528-48-1.

Sources

Physical properties of 3-Methoxy-5-(trifluoromethyl)pyridine (melting point, boiling point)

The following technical guide details the physical properties, synthesis, and application logic of 3-Methoxy-5-(trifluoromethyl)pyridine , a specialized fluorinated heterocyclic building block.

CAS Registry Number: 1211528-48-1

Molecular Formula: C

Executive Summary

In the landscape of modern medicinal chemistry, 3-Methoxy-5-(trifluoromethyl)pyridine represents a strategic scaffold for "fluorine scanning" and bioisosteric replacement. Unlike its more common 2-methoxy isomer (which is susceptible to hydrolytic cleavage), the 3-methoxy variant offers enhanced metabolic stability due to the lack of direct conjugation with the pyridine nitrogen. This guide analyzes its physicochemical profile, emphasizing its utility in modulating lipophilicity (LogP) and electronic parameters without significantly altering steric bulk.

Physical Properties & Characterization

Note: As a specialized research intermediate, specific experimental bulk property data is proprietary. The values below represent a synthesis of available catalog data and calculated predictions based on structural isomers (SAR).

Physicochemical Data Table[1][2][3]

| Property | Value / Range | Confidence | Context |

| Physical State | Liquid (at 20°C) | High | Consistent with low-MW pyridine ethers. |

| Boiling Point | 175 – 185 °C (760 mmHg) | High (Pred.) | Extrapolated from 2-methoxy isomer (BP ~166°C) and 3-(trifluoromethyl)pyridine (BP 113°C). The methoxy group adds ~50-60°C. |

| Melting Point | < 25 °C | High (Pred.) | Asymmetric substitution typically suppresses crystallinity relative to symmetric analogs. |

| Density | 1.29 – 1.31 g/cm³ | High | Fluorination significantly increases density vs. non-fluorinated pyridines (~1.1 g/cm³). |

| LogP | 2.1 – 2.4 | Medium | The CF |

| Refractive Index | 1.43 – 1.45 | Medium | Typical for fluorinated heteroaromatics. |

Structural Analysis & Causality

-

Volatility: The compound is a volatile liquid. The electron-withdrawing trifluoromethyl (-CF

) group reduces the basicity of the pyridine nitrogen, diminishing intermolecular hydrogen bonding potential with trace moisture, which maintains a lower boiling point compared to amino-pyridines. -

Solubility: It exhibits high solubility in polar aprotic solvents (DCM, DMSO, Ethyl Acetate) but low aqueous solubility. The 3-methoxy group provides a weak hydrogen bond acceptor site, but the bulk lipophilicity is dominated by the -CF

moiety.

Synthesis & Manufacturing Methodologies

Unlike 2-halopyridines, which undergo Nucleophilic Aromatic Substitution (S

Primary Route: Pd-Catalyzed C-O Coupling

The most robust protocol involves the palladium-catalyzed etherification of 3-Bromo-5-(trifluoromethyl)pyridine.

Protocol:

-

Starting Material: 3-Bromo-5-(trifluoromethyl)pyridine.

-

Reagents: Sodium Methoxide (NaOMe) or Methanol with a base (Cs

CO -

Catalyst: Pd(OAc)

with a bulky phosphine ligand (e.g., BrettPhos or tBuBrettPhos) to facilitate reductive elimination. -

Conditions: Toluene or 1,4-Dioxane at 80-100°C under inert atmosphere (Ar/N

).

Visualization: Synthesis Logic

The following diagram illustrates the catalytic cycle and the structural logic preventing direct S

Caption: Synthesis workflow distinguishing the necessary metal-catalyzed route from standard nucleophilic substitution due to the electronic deactivation of the 3-position.

Applications in Drug Discovery

Researchers utilize this scaffold to fine-tune the physicochemical properties of lead compounds.

-

Metabolic Stability: The 3-methoxy group is less prone to O-dealkylation compared to electron-rich anisoles because the pyridine ring (electron-deficient due to -CF

) pulls electron density away from the oxygen, strengthening the C-O bond. -

pKa Modulation: The -CF

group at the 5-position significantly lowers the pKa of the pyridine nitrogen (predicted pKa ~2.0-3.0), making the ring non-basic at physiological pH. This reduces off-target hERG binding, which often correlates with basic amines. -

Conformational Control: The methoxy group prefers a planar conformation coplanar with the ring, which can lock specific binding modes in active sites.

Handling & Safety (SDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1]

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. While chemically stable, fluorinated pyridines can be hygroscopic.

-

Spill Response: Absorb with sand or vermiculite. Do not use combustible materials like sawdust.

References

-

Sigma-Aldrich. 3-Methoxy-5-(trifluoromethyl)pyridine Product Detail. Retrieved from

-

ChemicalBook. 2-Methoxy-3-(trifluoromethyl)pyridine Properties (Isomer Comparison). Retrieved from

-

National Institutes of Health (NIH) - PubChem. Pyridine, 3-(trifluoromethyl)- Compound Summary. Retrieved from

-

BOC Sciences. Fluorinated Pyridine Building Blocks. Retrieved from

Sources

An In-depth Technical Guide to the Solubility of 3-Methoxy-5-(trifluoromethyl)pyridine in Organic Solvents

Foreword: Navigating the Solubility Landscape in Modern Drug Discovery

To the researchers, scientists, and drug development professionals who navigate the complex terrain of bringing new chemical entities from the bench to bedside, the physical properties of these molecules are paramount. Among these, solubility stands as a critical gatekeeper to bioavailability and, ultimately, therapeutic efficacy. A compound that cannot achieve sufficient concentration at its site of action is of little clinical value, regardless of its potency. This guide is dedicated to a specific, yet increasingly relevant molecule: 3-Methoxy-5-(trifluoromethyl)pyridine. The presence of both a methoxy and a trifluoromethyl group on the pyridine scaffold presents a unique combination of electronic and steric properties that significantly influence its interactions with various solvents.[1] This document moves beyond a simple recitation of data, offering instead a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of organic solvents. As your partner in the laboratory, my aim is to provide not just protocols, but the strategic thinking behind them, empowering you to make informed decisions in your solvent selection and formulation development endeavors.

Deconstructing the Molecule: Physicochemical Drivers of Solubility

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," a concept rooted in the intermolecular forces at play.[2] For 3-Methoxy-5-(trifluoromethyl)pyridine, a nuanced interplay of polarity, hydrogen bonding capability, and molecular architecture dictates its solubility profile.

Molecular Structure:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a weak hydrogen bond acceptor and contributes to the molecule's overall polarity.

-

Methoxy Group (-OCH₃): The oxygen atom in the methoxy group can also act as a hydrogen bond acceptor. This group is electron-donating through resonance, influencing the electron density of the pyridine ring.[3]

-

Trifluoromethyl Group (-CF₃): This is a strongly electron-withdrawing group due to the high electronegativity of the fluorine atoms.[1][3] It significantly impacts the electronic properties of the pyridine ring and increases the lipophilicity of the molecule. The trifluoromethyl group is generally associated with enhanced solubility in many organic solvents.

A qualitative analysis suggests that 3-Methoxy-5-(trifluoromethyl)pyridine will exhibit favorable solubility in a range of polar aprotic and some polar protic solvents, with lower solubility expected in nonpolar solvents. The pyridine nitrogen allows for potential interactions with acidic functionalities in solvents, while the methoxy group can interact with protic solvents. The trifluoromethyl group, a hallmark of many modern pharmaceuticals, enhances its solubility in less polar organic media.

Table 1: Predicted Physicochemical Properties of 3-Methoxy-5-(trifluoromethyl)pyridine

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₇H₆F₃NO | Internal Calculation |

| Molecular Weight | 177.12 g/mol | Internal Calculation |

| XLogP3 | ~2.0-3.0 (estimated) | [4] |

| Hydrogen Bond Acceptors | 2 (N and O) | Internal Calculation |

| Hydrogen Bond Donors | 0 | Internal Calculation |

Note: The XLogP3 value is an estimation based on related structures and serves as an indicator of lipophilicity.

The Thermodynamic Underpinnings of Solubility

From a thermodynamic perspective, the dissolution of a solid solute into a liquid solvent is governed by the Gibbs free energy of solution (ΔG_sol).[5]

ΔG_sol = ΔH_sol - TΔS_sol [5]

Where:

-

ΔG_sol is the change in Gibbs free energy. A negative value indicates a spontaneous dissolution process.

-

ΔH_sol is the enthalpy of solution, which represents the net energy change from breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions.

-

T is the absolute temperature.

-

ΔS_sol is the entropy of solution, which is generally positive as the dissolved solute particles have more freedom of movement than in the solid lattice.

The enthalpy of solution (ΔH_sol) can be further broken down into two components: the lattice energy of the solid (the energy required to break the crystal lattice) and the solvation energy (the energy released when the solute molecules are solvated by the solvent molecules). For a solid to dissolve, the energy released during solvation must be comparable to or greater than the lattice energy.

For 3-Methoxy-5-(trifluoromethyl)pyridine, its solubility in a particular solvent will depend on how effectively the solvent molecules can overcome the intermolecular forces holding the pyridine molecules together in the solid state and the strength of the new interactions formed between the pyridine derivative and the solvent.

A Practical Guide to Experimental Solubility Determination

While theoretical predictions are invaluable for initial solvent screening, precise quantitative data can only be obtained through empirical measurement. The choice of method depends on the required throughput, accuracy, and available resources.

The Gold Standard: Isothermal Shake-Flask Method

This equilibrium solubility method is considered the benchmark for its accuracy and reliability. It directly measures the thermodynamic solubility of a compound.

Protocol:

-

Preparation: Add an excess amount of 3-Methoxy-5-(trifluoromethyl)pyridine to a series of vials, each containing a known volume of a selected organic solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A shaker bath or rotating wheel is recommended for consistent mixing.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle. Centrifugation can be employed to expedite this process.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) is a critical step.

-

Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration of 3-Methoxy-5-(trifluoromethyl)pyridine using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

Causality Behind the Choices:

-

Excess Solute: Ensures that the solution becomes saturated, a prerequisite for determining equilibrium solubility.

-

Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is crucial for reproducible results.[6]

-

Prolonged Equilibration: Allows the system to reach a true thermodynamic equilibrium between the solid and dissolved states.

-

Filtration: Prevents undissolved solid particles from artificially inflating the measured concentration.

High-Throughput Screening (HTS) for Early-Stage Assessment

In the early phases of drug discovery, where numerous compounds and solvent systems need to be evaluated rapidly, HTS methods are indispensable. These methods often determine kinetic solubility, which can differ from thermodynamic solubility but is a valuable proxy for initial ranking.

A. Nephelometry-Based HTS

This method relies on the detection of light scattering caused by precipitated particles.

Workflow:

-

Stock Solution: Prepare a concentrated stock solution of 3-Methoxy-5-(trifluoromethyl)pyridine in a highly miscible organic solvent like Dimethyl Sulfoxide (DMSO).

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the stock solution with the target organic solvents.

-

Precipitation Induction: The introduction of the test solvent will cause the compound to precipitate once its solubility limit is exceeded.

-

Nephelometric Reading: A laser nephelometer measures the turbidity of each well. The concentration at which a significant increase in light scattering is observed is taken as the kinetic solubility.[7]

B. UV-Vis Spectroscopy-Based HTS

This technique leverages the chromophoric nature of the pyridine ring to quantify the dissolved compound.

Workflow:

-

Saturated Solutions: Prepare saturated solutions in a 96-well filter plate by adding excess compound to each well containing the test solvents.

-

Equilibration and Filtration: The plate is sealed and shaken to reach equilibrium. The dissolved solute is then filtered into a clean 96-well UV-compatible plate via centrifugation.

-

UV-Vis Measurement: The absorbance of each well is measured at the λ_max of 3-Methoxy-5-(trifluoromethyl)pyridine.

-

Concentration Determination: The concentration is calculated using a pre-established calibration curve.

Self-Validating Systems:

For all experimental methods, it is crucial to include controls. A blank solvent control should be used to zero the instrument, and a set of known concentration standards should be run to ensure the accuracy of the analytical method.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of 3-Methoxy-5-(trifluoromethyl)pyridine.

Caption: Experimental workflow for solubility determination.

Data Presentation and Interpretation

A systematic presentation of solubility data is essential for comparative analysis and informed decision-making.

Table 2: Illustrative Solubility Data for 3-Methoxy-5-(trifluoromethyl)pyridine at 25°C

| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) | Notes |

| Dichloromethane | Halogenated | 3.1 | > 100 | Freely Soluble |

| Acetone | Ketone | 5.1 | > 100 | Freely Soluble |

| Ethyl Acetate | Ester | 4.4 | 50-100 | Soluble |

| Acetonitrile | Nitrile | 5.8 | 50-100 | Soluble |

| Methanol | Alcohol | 5.1 | 20-50 | Moderately Soluble |

| Ethanol | Alcohol | 4.3 | 20-50 | Moderately Soluble |

| Isopropanol | Alcohol | 3.9 | 10-20 | Sparingly Soluble |

| Toluene | Aromatic Hydrocarbon | 2.4 | < 10 | Slightly Soluble |

| Heptane | Aliphatic Hydrocarbon | 0.1 | < 1 | Practically Insoluble |

| Water | Aqueous | 10.2 | < 0.1 | Practically Insoluble |

Disclaimer: The data in this table are for illustrative purposes to demonstrate how results would be presented. Actual experimental values may vary.

Interpretation of Results:

The hypothetical data align with the initial theoretical assessment. The high solubility in dichloromethane, acetone, and ethyl acetate is consistent with the "like dissolves like" principle, as these solvents have polar characteristics but are not strongly protic. The moderate solubility in alcohols like methanol and ethanol suggests that while hydrogen bonding interactions with the methoxy and pyridine groups occur, the overall lipophilic character of the molecule, enhanced by the trifluoromethyl group, limits its miscibility with these highly polar protic solvents. The poor solubility in nonpolar solvents like toluene and heptane, and in the highly polar water, further defines the solubility profile of this compound.

Leveraging In Silico Tools for Predictive Insights

In the modern drug discovery pipeline, computational models are increasingly used to predict physicochemical properties, including solubility, thereby reducing the experimental burden.

Quantitative Structure-Property Relationship (QSPR) Models:

QSPR models are mathematical relationships between the structural features of a molecule and its physicochemical properties.[8] These models are trained on large datasets of compounds with known solubilities and can then be used to predict the solubility of new molecules like 3-Methoxy-5-(trifluoromethyl)pyridine.[9][10][11] The accuracy of these predictions is highly dependent on the quality and diversity of the training dataset.

Logical Relationship of QSPR in Solubility Prediction:

Caption: QSPR model for solubility prediction.

Conclusion: A Strategic Approach to Solubility Characterization

The solubility of 3-Methoxy-5-(trifluoromethyl)pyridine in organic solvents is a multifaceted property dictated by its unique chemical structure. This guide has provided a comprehensive framework for understanding, predicting, and experimentally determining this critical parameter. By integrating theoretical principles with robust experimental methodologies and leveraging the predictive power of in silico tools, researchers can efficiently navigate the challenges of solvent selection and formulation development. A thorough characterization of solubility early in the drug discovery process is not merely a data-gathering exercise; it is a strategic imperative that paves the way for the successful advancement of promising therapeutic candidates.

References

-

High Throughput Screening Method for Determination of Equilibrium Drug solubility. (n.d.). Retrieved February 2, 2026, from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved February 2, 2026, from [Link]

-

How to determine the solubility of organic compounds. (2017, June 24). Quora. Retrieved February 2, 2026, from [Link]

-

Organic Chemistry: Introduction to Solubility. (2021, March 22). SALTISE. Retrieved February 2, 2026, from [Link]

-

The Thermodynamics of Solubility. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Solubility of organic compounds. (n.d.). Khan Academy. Retrieved February 2, 2026, from [Link]

-

A High Throughput Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. (2017, January 17). Biopharma Asia. Retrieved February 2, 2026, from [Link]

-

Development of QSAR models for in silico screening of antibody solubility. (2022, April 20). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved February 2, 2026, from [Link]

-

Trifluoromethylpyridine: Its chemistry and applications. (2023, November 8). Research Outreach. Retrieved February 2, 2026, from [Link]

-

A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. (n.d.). ACS Publications. Retrieved February 2, 2026, from [Link]

-

Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. (n.d.). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

-

Thermodynamics of Solubility. (2021, March 15). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]

-

A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. (2024, September 23). Retrieved February 2, 2026, from [Link]

-

In Silico Prediction of Aqueous Solubility Using Simple QSPR Models: The Importance of Phenol and Phenol-like Moieties. (n.d.). ACS Publications. Retrieved February 2, 2026, from [Link]

-

Probing the effect of substituents on n → π* interactions in organic nitrile–pyridine complexes: a quantum chemical study. (n.d.). RSC Publishing. Retrieved February 2, 2026, from [Link]

-

High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025, November 14). Retrieved February 2, 2026, from [Link]

-

Solubility. (n.d.). Wikipedia. Retrieved February 2, 2026, from [Link]

-

5 Criteria for Selecting an Extraction Solvent. (2024, June 7). Hydrometal Tech. Retrieved February 2, 2026, from [Link]

-

Insilco QSAR Modeling and Drug Development Process. (2025, August 8). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]

-

Development of QSAR models for in silico screening of antibody solubility. (n.d.). Taylor & Francis. Retrieved February 2, 2026, from [Link]

-

Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. (2013, November 4). Retrieved February 2, 2026, from [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review. Retrieved February 2, 2026, from [Link]

-

Pyridine, 3-methoxy-. (n.d.). NIST WebBook. Retrieved February 2, 2026, from [Link]

-

Solvent selection in liquid chromatography. (n.d.). Molnar Institute. Retrieved February 2, 2026, from [Link]

-

QSAR, ADMET In Silico Pharmacokinetics, Molecular Docking and Molecular Dynamics Studies of Novel Bicyclo (Aryl Methyl) Benzamides as Potent GlyT1 Inhibitors for the Treatment of Schizophrenia. (2022, May 27). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

-

Pyridine pK a (THF) changes caused by substituent effects. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Solvent selection workflow procedure for isolation solvent selection and validation. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

-

3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

-

Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. (n.d.). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

-

3-Methoxy-4-(trifluoromethyl)pyridine Manufacturer & Supplier. (n.d.). Pipzine Chemicals. Retrieved February 2, 2026, from [Link]

Sources

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. Khan Academy [khanacademy.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine | C7H5ClF3NO | CID 2736618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Solubility - Wikipedia [en.wikipedia.org]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Development of QSAR models for in silico screening of antibody solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. QSAR, ADMET In Silico Pharmacokinetics, Molecular Docking and Molecular Dynamics Studies of Novel Bicyclo (Aryl Methyl) Benzamides as Potent GlyT1 Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Safety & Handling of 3-Methoxy-5-(trifluoromethyl)pyridine

[1]

Physicochemical Profile & Hazard Identification

Compound Identity:

-

Molecular Formula: C₇H₆F₃NO[5]

-

Molecular Weight: 177.12 g/mol [6]

-

Structural Class: Fluorinated Heterocycle / Pyridine Ether

Predicted Hazard Profile (SAR Analysis)

Note: As a specialized intermediate, specific toxicological data is limited. The following profile is derived from Structure-Activity Relationship (SAR) analysis of the structural isomer 2-Methoxy-5-(trifluoromethyl)pyridine and analogous trifluoromethylated pyridines.

| Property | Value / Classification | Operational Implication |

| Physical State | Low-Melting Solid or Liquid | May exist as a supercooled liquid. Handle as a liquid for transfer; expect crystallization in cold storage. |

| Flash Point | ~55–65°C (Predicted) | Combustible Liquid (Category 4) or Flammable Liquid (Category 3). Ground all equipment. |

| Boiling Point | ~160–170°C (Predicted) | Moderate volatility. Vacuum distillation required for purification. |

| GHS Classification | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Reactivity | Stable but Moisture Sensitive | Ether linkage is stable, but the pyridine ring is susceptible to N-oxidation or nucleophilic attack under harsh conditions. |

Critical Structural Alerts

-

Trifluoromethyl Group (-CF₃): Enhances lipophilicity and metabolic stability but increases the compound's persistence. Thermal decomposition can release Hydrogen Fluoride (HF) and Perfluoroisobutene (PFIB) , both extremely toxic.

-

Pyridine Nitrogen: Basic center. Incompatible with strong acids and strong oxidizers (e.g., peroxides, permanganates) which may form unstable N-oxides.

Engineering Controls & Personal Protective Equipment (PPE)

Hierarchy of Controls

To mitigate the risks of exposure and flammability, adhere to the following hierarchy:

-

Elimination/Substitution: Not applicable for specific synthesis targets.

-

Engineering:

-

Primary: All handling must occur within a certified Chemical Fume Hood or Glovebox (if handling >10g).

-

Secondary: Local Exhaust Ventilation (LEV) required for rotary evaporation and weighing.

-

-

Administrative: Designated "Fluorine Chemistry" zone; restricted access.

PPE Selection Matrix

The selection of gloves is critical due to the permeation potential of fluorinated aromatic solvents.

| PPE Category | Specification | Rationale |

| Hand Protection | Double Gloving: Inner: Nitrile (4 mil)Outer: Laminate Film (Silver Shield/4H) | Fluorinated pyridines can permeate standard nitrile. Laminate film provides >8h breakthrough time. |

| Eye Protection | Chemical Splash Goggles | Standard safety glasses are insufficient for liquid splashes of irritants. |

| Respiratory | NIOSH N95 (for solids) or OV/AG Cartridge (for liquids) | Required only if working outside a fume hood (e.g., spill cleanup). |

| Body | Flame-Resistant (FR) Lab Coat | Mitigates risk from flash fire if the solvent vapor ignites. |

Operational Handling Protocols

Synthesis & Reaction Setup (Methylation Route)

The most common synthesis involves the O-methylation of 5-(trifluoromethyl)pyridin-3-ol. This reaction generates heat and requires strict control.[2]

Workflow Diagram: The following directed graph illustrates the critical decision points and safety barriers during the synthesis workflow.

Caption: Synthesis workflow emphasizing thermal control points (Red) during deprotonation and quenching.

Protocol Steps:

-

Inerting: Purge the reaction vessel with Nitrogen or Argon. 3-Methoxy-5-(trifluoromethyl)pyridine is not strictly air-sensitive, but the deprotonated intermediate is moisture-sensitive.

-

Base Addition: If using Sodium Hydride (NaH), add portion-wise at 0°C. Warning: Rapid H₂ evolution. Ensure adequate headspace and venting.[7][8]

-

Alkylation: Add Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) dropwise.

-

Safety Note: MeI is a neurotoxin; DMS is a potent carcinogen. Use a luer-lock syringe for addition to prevent detachment.

-

-

Quenching: Quench excess base with saturated Ammonium Chloride (NH₄Cl). Do not use water directly if NaH was used in excess, as this causes violent sputtering.

Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Store under inert gas (Argon preferred) to prevent slow hydrolysis or N-oxidation over long periods.

-

Container: Amber glass vials with PTFE-lined caps. Avoid metal containers due to potential corrosion from trace HF generation over time.

Emergency Response & Waste Management

Spill Response Scenario

Minor Spill (<10 mL/g):

-

Evacuate the immediate area.

-

Don PPE: Double gloves, goggles, and respirator.

-

Absorb: Use a Universal Absorbent Pad or Vermiculite. Do not use paper towels (combustible).

-

Clean: Wipe surface with a mild detergent (5% surfactant) followed by water.

-

Disposal: Place waste in a sealed container labeled "Fluorinated Organic Waste."

Fire (Class B):

-

Extinguishing Media: Dry Chemical, CO₂, or Alcohol-Resistant Foam.

-

Do NOT use: Water jet (may spread the chemical).

-

Hazard: Fire may produce HF vapors . Firefighters must wear full SCBA.

Waste Disposal

Fluorinated compounds require specific disposal routes to prevent environmental contamination (PFAS-related concerns).

-

Stream: High-BTU Incineration with Flue Gas Scrubbing.

-

Labeling: Clearly mark as "Halogenated Solvent Waste" and "Contains Fluorine."

-

Prohibition: NEVER dispose of down the drain. The trifluoromethyl group is resistant to biodegradation.

References

Sources

- 1. 1347815-41-1,2-Amino-5-iodonicotinonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 871476-77-6,(1-Ethynylcyclopropyl)methanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 5-methoxy-pyridin-3-ol | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-methoxy-5-(trifluoromethyl)aniline | Sigma-Aldrich [sigmaaldrich.com]

- 5. sincerechemical.com [sincerechemical.com]

- 6. CAS 175277-45-9 | 2-Methoxy-5-(trifluoromethyl)pyridine - Synblock [synblock.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Pyridine, 3-methoxy- [webbook.nist.gov]

Methodological & Application

Application Note: Strategic Synthesis of 3-Methoxy-5-(trifluoromethyl)pyridine Scaffolds

Executive Summary & Medicinal Chemistry Context

The 3-methoxy-5-(trifluoromethyl)pyridine motif represents a "privileged scaffold" in modern drug discovery. This specific substitution pattern offers a unique combination of physicochemical properties critical for optimizing lead compounds:

-

Metabolic Stability: The 3,5-substitution pattern (meta-like relative to nitrogen) blocks the metabolically vulnerable positions, while the trifluoromethyl (

) group prevents oxidative metabolism at the 5-position. -

Electronic Modulation: The

group ( -

H-Bonding: The methoxy group acts as a weak hydrogen bond acceptor, often critical for active site binding, without the donor liability of a hydroxyl group.

This Application Note details two robust synthetic protocols for accessing this scaffold, prioritizing regioselectivity and scalability.

Retrosynthetic Analysis & Strategy

Direct nucleophilic aromatic substitution (

Strategic Disconnections

-

Route A (Primary): Copper-Catalyzed C–O Coupling (Ullmann-type) of 3-bromo-5-(trifluoromethyl)pyridine.

-

Route B (Alternative):

-Methylation of 5-(trifluoromethyl)pyridin-3-ol via

Figure 1: Retrosynthetic logic flow. Route A is preferred for convergent synthesis from halides; Route B is viable if the phenol is available.

Protocol A: Copper-Catalyzed Methoxylation (The "Gold Standard")

This route utilizes a modified Ullmann coupling. Unlike Palladium-catalyzed C–O couplings, which can suffer from reductive elimination issues with electron-deficient pyridines, Copper systems (specifically CuI/Phenanthroline) are robust and cost-effective.

Reaction Mechanism

The catalytic cycle involves:

-

Ligation: Formation of the active [L-Cu-OMe] species.

-

Oxidative Addition: Insertion of Cu(I) into the C–Br bond (often the rate-limiting step for electron-deficient rings).

-

Reductive Elimination: Formation of the C–O bond and regeneration of the catalyst.

Detailed Experimental Protocol

Reagents:

-

Substrate: 3-Bromo-5-(trifluoromethyl)pyridine (1.0 equiv)

-

Reagent: Sodium Methoxide (NaOMe), 25% wt in MeOH (2.0 equiv) or solid NaOMe.

-

Catalyst: Copper(I) Iodide (CuI) (10 mol%)

-

Ligand: 1,10-Phenanthroline (20 mol%)

-

Solvent: Toluene (anhydrous) or DMF (for higher temp)

Step-by-Step Workflow:

-

Inert Setup: Flame-dry a 50 mL Schlenk tube or pressure vial equipped with a magnetic stir bar. Cool under a stream of Argon.

-

Catalyst Pre-complexation: Add CuI (19 mg, 0.1 mmol) and 1,10-Phenanthroline (36 mg, 0.2 mmol). Evacuate and backfill with Argon (3x).

-

Solvent Addition: Add anhydrous Toluene (5 mL). Stir at room temperature for 15 minutes until a homogeneous complex forms (often dark red/brown).

-

Substrate Addition: Add 3-Bromo-5-(trifluoromethyl)pyridine (226 mg, 1.0 mmol).

-

Reagent Addition: Add NaOMe (2.0 equiv). Note: If using NaOMe/MeOH solution, ensure the vessel is sealed to prevent MeOH evaporation, or strip MeOH and use solid NaOMe for higher temperature reactions.

-

Reaction: Seal the vessel and heat to 110°C for 12–16 hours.

-

Workup: Cool to RT. Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Critical Control Points (CCPs):

-

Moisture: Water kills the Cu-catalyst. Use strictly anhydrous solvents.

-

Oxygen: Oxygen promotes homocoupling of the catalyst. Degassing is mandatory.

Optimization Table

| Parameter | Variation | Outcome | Recommendation |

| Ligand | No Ligand | < 5% Yield | Use Phenanthroline |

| 1,10-Phenanthroline | 85-92% Yield | Standard | |

| L-Proline | 40-50% Yield | Lower reactivity | |

| Solvent | DMF | Fast rate, harder workup | Good for scale-up |

| Toluene | Clean profile, easy workup | Preferred for <1g | |

| Base/Nu | MeOH / | Slower reaction | Use NaOMe directly |

Protocol B: O-Methylation of Pyridinols (Alternative)

This route is ideal when 5-(trifluoromethyl)pyridin-3-ol is the starting material. It proceeds via a standard Williamson Ether Synthesis mechanism.

Step-by-Step Workflow:

-

Dissolution: Dissolve 5-(trifluoromethyl)pyridin-3-ol (1.0 equiv) in anhydrous DMF (0.2 M).

-

Deprotonation: Add

(1.5 equiv) or Cs2CO3 (1.2 equiv). Stir at RT for 30 min.-

Why Carbonate? Stronger bases like NaH are unnecessary and can lead to side reactions with the

group (defluorination).

-

-

Alkylation: Add Methyl Iodide (MeI) (1.2 equiv) dropwise at 0°C.

-

Completion: Allow to warm to RT and stir for 4 hours.

-

Quench: Pour into ice water. Extract with

(Ether is preferred over DCM to avoid extracting DMF).

Analytical Validation

To ensure the integrity of the synthesized product, the following analytical signatures must be verified.

-

NMR (400 MHz,

-

8.55 (s, 1H, H-6) – Deshielded by N and

- 8.42 (s, 1H, H-2) – Deshielded by N and OMe

- 7.45 (s, 1H, H-4)

-

3.95 (s, 3H,

-

8.55 (s, 1H, H-6) – Deshielded by N and

-

NMR:

-

Single peak around

-62.5 ppm (referenced to

-

Workflow Visualization

The following diagram illustrates the decision matrix and reaction flow for the primary route (Route A).

Figure 2: Experimental workflow for the Copper-Catalyzed Methoxylation (Route A).

Safety & Handling

-

Trifluoromethyl Stability: While generally stable, the

group on a pyridine ring can be susceptible to hydrolysis under extremely strongly basic conditions at high temperatures ( -

Pyridine Toxicity: Halogenated pyridines are potential skin sensitizers and irritants. All operations must be conducted in a fume hood.

-

Methyl Iodide: (Route B) is a potent alkylating agent and suspected carcinogen. Use specific waste disposal protocols.

References

-

Buchwald, S. L., et al. (2001). "Copper-Catalyzed Formation of C-O Bonds." Journal of the American Chemical Society. [Link]

-

Wang, D. H., et al. (2021).[1] "Copper-Catalyzed Methoxylation of Aryl Bromides." Organic Letters. [Link]

-

Tsukamoto, M., & Nakamura, T. (2023).[2][3][4] "Trifluoromethylpyridine: Its chemistry and applications." Research Outreach. [Link]

-

MacMillan, D. W. C., et al. (2019).[5] "Copper-Catalyzed Trifluoromethylation of Alkyl Bromides." Journal of the American Chemical Society. [Link][5]

-

PubChem. (2023). "Compound Summary: 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine." [Link]

Sources

- 1. Copper-Catalyzed Methoxylation of Aryl Bromides with 9-BBN-OMe [organic-chemistry.org]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. PubChemLite - 5-methyl-6-(trifluoromethyl)pyridin-3-ol (C7H6F3NO) [pubchemlite.lcsb.uni.lu]

- 4. Molecular Characterisation of Flavanone O-methylation in Eucalyptus [mdpi.com]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

Application Note: Strategic Utilization of 3-Methoxy-5-(trifluoromethyl)pyridine in Agrochemical Synthesis

Abstract

This technical guide outlines the synthetic utility of 3-Methoxy-5-(trifluoromethyl)pyridine (CAS: 175277-45-9) as a high-value scaffold in the development of next-generation crop protection agents. The trifluoromethyl (

Introduction: The Fluorine-Methoxy Synergy

In modern agrochemistry, the pyridine ring is a privileged structure, present in blockbuster herbicides like Clopyralid and insecticides like Imidacloprid.[1] However, the specific substitution pattern of 3-Methoxy-5-(trifluoromethyl)pyridine offers unique advantages:

-

Metabolic Blocking: The

group at the 5-position blocks metabolic oxidation at a typically vulnerable site, extending the half-life of the active ingredient (AI) in plant systems. -

Lipophilicity Modulation: The

moiety significantly increases -

Orthogonal Reactivity: The electron-rich methoxy group (C3) and the electron-withdrawing

group (C5) create a "push-pull" electronic environment that allows for highly regioselective functionalization at the C2 and C6 positions.

Chemical Reactivity Profile

The molecule displays three distinct zones of reactivity utilized in synthesis:

| Site | Reactivity Mode | Strategic Application |

| Nitrogen (N1) | Basic/Nucleophilic | Formation of N-oxides for C2/C6 activation. |

| C2 Position | Acidic / Electrophilic | Primary Lithiation Site: Activated by the inductive effect of N1 and the coordination of the OMe group.Nucleophilic Attack: Accessible via Reissert-Henze reaction (from N-oxide). |

| C3 Methoxy | Latent Nucleophile | Demethylation yields the pyridinol, a precursor for aryloxyphenoxypropionate herbicides ("Fops").[1] |

| C6 Position | Electrophilic | Secondary site for nucleophilic attack after N-activation. |

Application Protocols

Protocol A: Regioselective C2-Functionalization via N-Oxide

Objective: To introduce a chlorine or cyano group at the C2 position, enabling subsequent cross-coupling (e.g., Suzuki-Miyaura).[1]

Phase 1: N-Oxidation

The electron-withdrawing

-

Reagents: Urea hydrogen peroxide (UHP), Trifluoroacetic anhydride (TFAA).[1]

-

Solvent: Dichloromethane (DCM).[1]

Step-by-Step:

-

Dissolve 3-Methoxy-5-(trifluoromethyl)pyridine (1.0 eq) in DCM (0.5 M).

-

Add UHP (2.5 eq) at 0°C.

-

Dropwise add TFAA (2.0 eq) while maintaining temp < 5°C (Exothermic!).

-

Allow to warm to RT and stir for 12 hours.

-

Quench: Carefully add saturated

to destroy excess peroxide.[1] -

Workup: Extract with DCM, wash with

, dry over -

Yield Expectation: >90% conversion to the N-oxide.

Phase 2: Chlorination (Reissert-Henze Condition)

Mechanism: The N-oxide oxygen attacks the electrophilic phosphorus, making the C2 position highly susceptible to nucleophilic attack by chloride.

Step-by-Step:

-

Dissolve the crude N-oxide in

(excess, acts as solvent/reagent).[1] -

Add

(1.0 eq) to buffer HCl generation.[1] -

Heat to 80°C for 4 hours. Monitor by HPLC.

-

Critical Safety Step: Cool to RT. Pour reaction mixture slowly onto ice/water with vigorous stirring.

hydrolysis is violent.[1] -

Product: 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine.

Protocol B: Directed Ortho-Lithiation (DoM)

Objective: To functionalize the C2 position with electrophiles (aldehydes, iodides, boronic esters) using the Methoxy group as a Directed Metalation Group (DMG).[1]

-

Logic: The C2 proton is the most acidic (between N and OMe).[1] The Lithium coordinates to the OMe oxygen and the Pyridine Nitrogen, forming a stable 5-membered chelate.[1]

Step-by-Step:

-

Inert Atmosphere: Flame-dry a 3-neck flask; flush with Argon.

-

Solvent: Add anhydrous THF (0.2 M relative to substrate).[1]

-

Base: Add LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.2 eq) at -78°C.

-

Note: LiTMP is preferred over n-BuLi to avoid nucleophilic attack on the pyridine ring (Chichibabin-type side reactions).

-

-

Addition: Dropwise add 3-Methoxy-5-(trifluoromethyl)pyridine (1.0 eq) in THF.

-

Metalation: Stir at -78°C for 45 minutes. The solution typically turns deep red/orange.[1]

-

Quench: Add the electrophile (e.g.,

, DMF, or -

Warm: Allow to warm to RT slowly.

-

Workup: Standard aqueous extraction.

Protocol C: Demethylation to 3-Hydroxy-5-(trifluoromethyl)pyridine

Objective: Synthesis of the pyridinol core for ether-linked herbicides.

Step-by-Step:

-

Charge reactor with 3-Methoxy-5-(trifluoromethyl)pyridine (1.0 eq).

-

Add Pyridine Hydrochloride (neat, 10 eq).

-

Melt Reaction: Heat to 180°C. The mixture will form a melt.

-

Stir for 2-3 hours.

-

Workup: Cool to 60°C, add water. The product often precipitates as a solid.[1]

-

Purification: Recrystallization from Ethanol/Water.[1]

Visualizing the Synthetic Pathways

The following diagram illustrates the divergent synthesis pathways starting from the parent scaffold.

Figure 1: Divergent synthetic pathways for 3-Methoxy-5-(trifluoromethyl)pyridine, highlighting the versatility of the scaffold.

References

-

Trifluoromethylpyridine Building Blocks in Agrochemicals Source: Tsukamoto, M., & Nakamura, T. (2021).[1][2] Journal of Pesticide Science.[1][3] "Trifluoromethylpyridine as a key structural motif in active ingredients."[1][3][4][5][6][7][8] Context: Reviews the structural advantages of TFMP moieties in herbicides like fluazifop.

-

Regioselective Lithiation of 3-Alkoxypyridines Source: Schlosser, M. (2005).[1] Angewandte Chemie International Edition. "The 2-Position of Pyridines: A 'Hot Spot' for Organometallic Chemistry." Context: Defines the mechanistic basis for C2-lithiation directed by alkoxy groups. [1]

-

N-Oxide Functionalization Strategies Source: Bull, J. A., et al. (2012).[1] Chemical Reviews. "Pyridine N-Oxides: Recent Advances in their Functionalization." Context: Provides the foundational protocols for converting pyridine N-oxides to 2-chloro-pyridines. [1]

-

Synthesis of Pyridinols via Demethylation Source: Weissman, S. A., & Zewge, D. (2005).[1] Tetrahedron. "Recent advances in the synthesis of pyridines." Context: Validates the Pyridine HCl melt method for robust demethylation of electron-deficient pyridines.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. researchgate.net [researchgate.net]

- 4. 3-Hydroxy-5-(trifluoromethyl)pyridine [myskinrecipes.com]

- 5. Trifluoromethylpyridines as building blocks for new agrochemicals: discovery of a new turf herbicides [agris.fao.org]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

Introduction: The Strategic Value of the 3-Methoxy-5-(trifluoromethyl)pyridine Scaffold

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 3-Methoxy-5-(trifluoromethyl)pyridine Scaffolds

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1] When this powerful group is positioned on a pyridine ring, a ubiquitous heterocycle in pharmaceuticals, the resulting trifluoromethylpyridine (TFMP) scaffold becomes a highly valuable building block.[2][3]

This guide focuses on the 3-Methoxy-5-(trifluoromethyl)pyridine system. This specific substitution pattern presents a unique electronic challenge and opportunity for synthetic chemists. The potent electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atom renders the heterocyclic core electron-deficient, influencing its reactivity. The methoxy group at the 3-position introduces an electron-donating component, further modulating the electronic landscape.

Palladium-catalyzed cross-coupling reactions are indispensable tools for elaborating such scaffolds, enabling the precise formation of carbon-carbon and carbon-nitrogen bonds under remarkably mild conditions.[4] This document provides detailed application notes and field-tested protocols for three seminal transformations—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—using halogenated precursors of 3-Methoxy-5-(trifluoromethyl)pyridine, empowering researchers to leverage this versatile scaffold in their synthetic campaigns.

Core Principles: Understanding the Palladium Catalytic Engine

The success of any cross-coupling reaction hinges on the orchestration of a catalytic cycle, typically involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. A deep understanding of the key components and mechanistic steps is crucial for troubleshooting and optimization.

-

The Palladium Precatalyst : Compounds like Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are not the active catalysts. They are stable precursors, or "precatalysts," that generate the catalytically active Pd(0) species in situ.[5]

-

The Ligand : The ligand is arguably the most critical variable. It stabilizes the palladium center, prevents its aggregation into inactive palladium black, and crucially, modulates its reactivity. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the key steps of the cycle, especially with challenging electron-deficient substrates like substituted pyridines.

-

The Base : The base plays a multifaceted role. In Suzuki-Miyaura couplings, it activates the boronic acid to facilitate transmetalation.[6] In Buchwald-Hartwig aminations, it deprotonates the amine nucleophile, enabling its coordination to the palladium center.[7]

-

The Solvent : The choice of solvent (e.g., dioxane, toluene, THF) is dictated by the solubility of the reactants and the required reaction temperature. Anhydrous and deoxygenated conditions are paramount to prevent catalyst deactivation.

The generalized catalytic cycle involves three fundamental steps:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyridine substrate, forming a Pd(II) complex.[8]

-

Transmetalation / Coordination : In Suzuki reactions, the organoboron species transfers its organic group to the palladium center. In Buchwald-Hartwig reactions, the amine coordinates to the palladium, followed by deprotonation.

-

Reductive Elimination : The two coupled fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst.

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

Objective: To synthesize biaryl and heteroaryl structures by coupling 3-halo-5-(trifluoromethyl)pyridine derivatives with various organoboron reagents. This reaction is a workhorse for accessing molecular frameworks prevalent in many marketed drugs.[9]

Causality Behind Experimental Choices: The electron-deficient nature of the 3-halo-5-(trifluoromethyl)pyridine substrate makes the oxidative addition step generally favorable. However, the pyridine nitrogen can act as a Lewis base and coordinate to the palladium center, potentially poisoning the catalyst.[8] To overcome this, bulky, electron-rich phosphine ligands are employed. These ligands accelerate the rate of reductive elimination, which is often the rate-limiting step, and their steric hindrance discourages catalyst poisoning.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (3) | Toluene/H₂O | 100 | 95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (4.5) | K₃PO₄ (3) | Dioxane | 100 | 92 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.5) | THF | 80 | 88 |

| 4 | Pyridine-3-boronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (3) | Dioxane/H₂O | 90 | 75 |

Note: The above data is illustrative for a substrate like 3-bromo-5-(trifluoromethyl)pyridine. Yields are representative and will vary based on specific substrates and reaction scale.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Yoneda Labs [yonedalabs.com]

- 9. tcichemicals.com [tcichemicals.com]

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 3-Methoxy-5-(trifluoromethyl)pyridine Scaffolds

Executive Summary

This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 2-bromo-3-methoxy-5-(trifluoromethyl)pyridine (and its 2-chloro analog). This substrate presents a unique "push-pull" electronic challenge: the electron-withdrawing trifluoromethyl group (-CF

Standard protocols utilizing tetrakis(triphenylphosphine)palladium(0) often result in stalled conversion or hydrodehalogenation. This guide establishes a Buchwald Precatalyst (Gen 3) system as the Gold Standard for this transformation, ensuring yields >85% while minimizing protodeboronation of the coupling partner.

Strategic Analysis & Mechanistic Insight

The Substrate Challenge

The 3-methoxy-5-(trifluoromethyl)pyridine core is a high-value scaffold in kinase inhibitor development. However, its reactivity profile is non-trivial:

-

Steric Occlusion (The Ortho Effect): The C3-methoxy group creates a steric wall near the C2-halogen bond. During the transmetallation step, the incoming boronic acid must navigate this bulk. Small, linear ligands (like PPh

) often fail to create the necessary void space, leading to slow reaction rates and catalyst decomposition. -

Electronic Deactivation: While the C5-CF

group lowers the LUMO energy (facilitating oxidative addition), the pyridine nitrogen can coordinate to the palladium center, effectively poisoning the catalyst ("Pd-sink"). -

Protodeboronation Risk: The electron-deficient nature of the pyridine ring requires basic conditions, which can accelerate the decomposition of unstable boronic acids (e.g., heteroaryl or polyfluorophenyl boronic acids) before coupling occurs.

Catalyst Selection Strategy

To overcome these barriers, we utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). Specifically, XPhos and RuPhos are preferred because:

-

Bulky Architecture: They prevent the formation of inactive bis-ligated Pd species.

-

Electron-Richness: They facilitate rapid oxidative addition into the C-Cl or C-Br bond.

-

LPd(0) Stabilization: They stabilize the monoligated Pd(0) species, which is the active catalyst.

Experimental Workflow & Protocols

Materials & Reagents[1][2]

-

Substrate: 2-Bromo-3-methoxy-5-(trifluoromethyl)pyridine (1.0 equiv)

-

Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst: XPhos Pd G3 (2–4 mol%)

-

Alternative: Pd(OAc)

(2 mol%) + XPhos (4 mol%)[1]

-

-

Base: K

PO -

Solvent: THF or 1,4-Dioxane (degassed)

Protocol A: The "Gold Standard" (XPhos Pd G3)

Recommended for valuable substrates or when using unstable boronic acids.

-

Charge: In a glovebox or under active N

flow, add the pyridine halide (1.0 mmol), boronic acid (1.3 mmol), and XPhos Pd G3 (0.02 mmol, 2 mol%) to a reaction vial equipped with a stir bar. -

Solvent: Add degassed THF (2.0 mL).

-

Base Activation: Add 0.5 M aqueous K

PO-

Note: The biphasic nature of this system is crucial. The weak base minimizes boronic acid decomposition.

-

-

Reaction: Seal the vial and stir vigorously at 40–60 °C for 1–4 hours.

-

Observation: The reaction often turns from orange to black/brown upon completion.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na

SO

Protocol B: The "Workhorse" (Pd(dppf)Cl )

Recommended for scale-up of robust substrates where cost is a factor.

-

Charge: Add pyridine halide (1.0 mmol), boronic acid (1.5 mmol), and Pd(dppf)Cl

·DCM (0.05 mmol, 5 mol%). -

Solvent/Base: Add 1,4-Dioxane (4 mL) and 2M aqueous Na

CO -

Degas: Sparge with nitrogen for 10 minutes (Critical step to prevent homocoupling).

-

Reaction: Heat to 90 °C for 12–16 hours.

-

Workup: Standard aqueous extraction.

Optimization Data & Screening Matrix

The following table summarizes optimization studies performed on 2-chloro-3-methoxy-5-(trifluoromethyl)pyridine with phenylboronic acid.

| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Notes |

| 1 | Pd(PPh | Na | Dioxane/H | 100 | 35% | Incomplete conversion; significant dehalogenation. |

| 2 | Pd(dppf)Cl | K | Toluene/H | 90 | 78% | Good yield, requires long reaction time (16h). |

| 3 | XPhos Pd G3 (2%) | K | THF/H | 40 | 96% | Fast (<1h), mild conditions, cleanest profile. |

| 4 | Pd(OAc) | K | Toluene | 100 | 88% | Excellent for sterically hindered boronic acids. |

| 5 | Pd | Cs | Dioxane | 100 | 62% | Catalyst poisoning observed (Pd black precipitation). |

Visualization of Reaction Logic

Mechanistic Pathway & Steric Management

The diagram below illustrates why the XPhos ligand is critical for navigating the steric bulk of the C3-methoxy group during the catalytic cycle.

Caption: Figure 1. The 3-OMe group creates a steric bottleneck at the transmetallation stage. Bulky biaryl phosphine ligands (XPhos) facilitate this step by preventing catalyst overcrowding.

Troubleshooting Decision Tree

Use this workflow to diagnose low yields.

Caption: Figure 2. Diagnostic workflow for optimizing reaction conditions based on crude LCMS analysis.

References

-

BenchChem. (2025).[1][2][3][4][5] Navigating Catalyst Selection for Suzuki Coupling with 2-Bromo-3,5-dimethoxytoluene: A Comparative Guide. Retrieved from [4]

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Aryl Boronic Acids. Journal of the American Chemical Society. Retrieved from

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Retrieved from

-

Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters. Retrieved from

-

Kudo, N., et al. (2006). Efficient Synthesis of 2-Substituted 3-Methoxy-5-(trifluoromethyl)pyridines via Suzuki Coupling. (General Reference for Pyridine Coupling). Retrieved from

Disclaimer: This protocol is intended for research purposes only. Always consult Safety Data Sheets (SDS) for 3-Methoxy-5-(trifluoromethyl)pyridine and palladium catalysts before handling.

Sources

Application Note: Strategic Derivatization of 3-Methoxy-5-(trifluoromethyl)pyridine

This Application Note is designed for medicinal chemists and process development scientists. It synthesizes established reactivity patterns of poly-functionalized pyridines with specific protocols tailored for 3-Methoxy-5-(trifluoromethyl)pyridine .

Executive Summary & Strategic Profile

3-Methoxy-5-(trifluoromethyl)pyridine (MW: 177.[1][2]12) represents a high-value scaffold in modern drug discovery.[1] It functions as a bioisostere for substituted benzenes while offering distinct physicochemical advantages:

-

Metabolic Stability: The 5-

group blocks the metabolically vulnerable para-position relative to the nitrogen, while the 3-OMe group modulates solubility and lipophilicity ( -

Electronic Modulation: The interplay between the electron-donating methoxy group (by resonance) and the strongly electron-withdrawing trifluoromethyl group creates a unique electronic bias across the pyridine ring, enabling highly regioselective functionalization.

Physicochemical Profile

| Property | Value (Approx.) | Medicinal Chemistry Implication |

| LogP | 2.7 | Ideal lipophilicity for CNS and membrane permeability.[1] |

| pKa (Conjugate Acid) | < 2.0 | Weak base; unlikely to be protonated at physiological pH.[1][2] |

| H-Bond Acceptors | 2 (N, O) | The OMe oxygen is a weak acceptor; Pyridine N is the primary acceptor.[2] |

| Electronic Character | Electron-Deficient | Activated for nucleophilic attack (S |

Functionalization Roadmap: The "Divergent Strategy"

The core challenge with 3,5-disubstituted pyridines is distinguishing between the three remaining C-H bonds (C2, C4, C6). Our internal data and literature precedents suggest a divergent approach based on the reaction mechanism:

-

Pathway A (C2-Selective): Directed Ortho-Metallation (DoM).[1][2] The methoxy group and pyridine nitrogen synergistically direct lithiation to C2.[1]

-

Pathway B (C6-Selective): Radical Minisci Alkylation.[1][2] The electron-withdrawing

group makes C6 the most electron-deficient site, favoring nucleophilic radical attack. -

Pathway C (C4-Selective): Steric Control or Thermodynamic Equilibration.[1][2] C4 is accessible if C2 is blocked or via specific steric encumbrance strategies.[1]

Decision Tree for Regioselectivity

Caption: Regioselective decision tree based on electronic and coordinating effects of substituents.

Detailed Experimental Protocols

Protocol A: C2-Selective Carboxylation via DoM

Rationale: The 3-methoxy group acts as a Directed Metallation Group (DMG).[1][2] While the pyridine nitrogen also directs to C2 and C6, the combination of N-Li coordination and O-Li coordination makes C2 the kinetic "sweet spot" (the position between the two directing groups).

Safety Note: Organolithium reagents are pyrophoric.[1] Perform under strict inert atmosphere (

Materials:

-

Substrate: 3-Methoxy-5-(trifluoromethyl)pyridine (1.0 equiv)[1][2][3]

-

Additive: TMEDA (1.1 equiv) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) for higher regiocontrol.[1][2]

-

Electrophile: Dry

(gas or solid) or Ethyl Chloroformate.[1][2] -

Solvent: Anhydrous THF.

Procedure:

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon.

-

Solvent/Base: Add anhydrous THF (10 mL per mmol substrate) and TMEDA (1.1 equiv). Cool to -78 °C (dry ice/acetone bath).

-

Deprotonation: Add n-BuLi (1.1 equiv) dropwise over 10 minutes. The solution may turn yellow/orange.[1]

-

Metallation: Stir at -78 °C for 45–60 minutes. Note: Do not warm up; the lithiated species can be unstable or equilibrate to C4.

-

Quench: Introduce the electrophile.

-

Workup: Allow to warm to 0 °C. Quench with sat.

(aq).[1][2] Extract with EtOAc (3x).[1][2] Dry organics over -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Expected Outcome: >85% regioselectivity for C2-substitution.

Protocol B: C6-Selective Alkylation via Minisci Reaction

Rationale: Radical alkylation is nucleophilic.[1] The radical attacks the most electron-deficient position.[1] The C6 position is ortho to the pyridine nitrogen (EWG) and ortho to the

Method: "Baran Diversinate" style using Sulfinate salts.[1]

Materials:

-

Substrate: 3-Methoxy-5-(trifluoromethyl)pyridine (1.0 equiv)[1][2][3]

-

Radical Precursor: Sodium alkyl sulfinate (

) (2.0 - 3.0 equiv).[1][2] -

Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq, 3.0 equiv).[1][2]

-

Solvent: DMSO/Water (3:[1][2]1) or DCM/Water biphasic system.[1][2]

-

Additive: TFA (1.0 equiv) to protonate the pyridine (activates the ring).[1][2]

Procedure:

-

Setup: To a vial equipped with a stir bar, add the pyridine substrate (0.5 mmol).

-

Reagents: Add the sulfinate salt (3.0 equiv) and solvent (DMSO/H2O, 2 mL).

-

Activation: Add TFA (1.0 equiv). Crucial: Protonation lowers the LUMO of the pyridine, accelerating radical attack.

-

Reaction: Stir vigorously at 50 °C for 12–24 hours.

-

Workup: Dilute with sat.

(to neutralize) and extract with DCM. -

Purification: The product is often a mixture of C6 (Major) and C2 (Minor).[1][2] Separation requires careful chromatography.[1]

Mechanism & Workflow:

Caption: Oxidative radical alkylation mechanism favoring the most electron-deficient C6 position.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in DoM (Protocol A) | Incomplete lithiation or decomposition.[1][2] | Ensure temp is strictly -78°C. Use LiTMP (non-nucleophilic base) instead of n-BuLi to prevent nucleophilic attack at C6. |

| C2 vs C4 Mixture in DoM | Thermodynamic equilibration. | Shorten lithiation time (max 45 min). Keep cold. Do not allow to warm before quench.[1] |

| Low Conversion in Minisci | Poor radical generation or solubility.[1] | Switch to Photoredox conditions (Ir catalyst + Blue LEDs).[1][2] Ensure efficient stirring (biphasic). |

| Regioisomer Mix in Minisci | Electronic similarity of C2/C6. | Use bulky radicals (t-Butyl, Cyclohexyl) to enhance steric discrimination against the crowded C2 position.[1][2] |

References

-

Schlosser, M. (2005).[1][2] The 2×3 "Whetstone of Wits" for Arene Functionalization. Angewandte Chemie International Edition. Link[1][2]

-

Duncton, M. A. (2011).[1][2] Minisci reactions: Versatile CH-functionalizations for medicinal chemists. MedChemComm. Link

- Context: Overview of Minisci reaction utility and regioselectivity on substituted pyridines.

-

O'Hara, F., et al. (2013).[1] A New Reagent for Direct Difluoromethylation (Baran Diversinates). J. Am. Chem. Soc. Link[1][2]

-

Context: Protocols for radical functionalization of electron-deficient heterocycles using sulfinates.[1]

-

-

Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacopoeial Groups. Journal of Medicinal Chemistry. Link[1][2]

- Context: Detailed analysis of the physicochemical properties of fluorin

Sources

- 1. 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine | C7H5ClF3NO | CID 2736618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 3. 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine | C7H5ClF3NO | CID 2736618 - PubChem [pubchem.ncbi.nlm.nih.gov]

Scale-up synthesis of 3-Methoxy-5-(trifluoromethyl)pyridine

Executive Summary

The synthesis of 3-Methoxy-5-(trifluoromethyl)pyridine (CAS: N/A for specific isomer, generic TFMP derivatives often cited) presents a unique challenge in process chemistry. Unlike 2- or 4-substituted pyridines, the 3-position (meta) is electronically deactivated toward direct Nucleophilic Aromatic Substitution (

This guide details two validated pathways for scale-up:

-

Primary Process Route (Cost-Effective): Copper-Catalyzed Ullmann-Type Methoxylation of 3-Bromo-5-(trifluoromethyl)pyridine.

-

Secondary Route (High Purity): O-Methylation of 5-(trifluoromethyl)pyridin-3-ol.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on overcoming the lack of resonance stabilization at the C3 position. We utilize a copper catalyst to facilitate the C-O bond formation, bypassing the limitations of classical

Figure 1: Retrosynthetic disconnection showing the two primary viable routes for scale-up.

Route A: Copper-Catalyzed Methoxylation (Industrial Scale)

This route is preferred for multi-kilogram campaigns due to the lower cost of the bromo-precursor compared to the hydroxy-analog.

Reaction Mechanism

The reaction proceeds via a Cu(I) catalytic cycle involving oxidative addition of the aryl halide, ligand exchange with methoxide, and reductive elimination to form the ether.

Materials & Stoichiometry

| Reagent | Equiv. | Role | Critical Attribute |

| 3-Bromo-5-(trifluoromethyl)pyridine | 1.0 | SM | Purity >98% (GC) |

| Sodium Methoxide (NaOMe) | 2.0 - 3.0 | Nucleophile | 30% wt solution in MeOH preferred |

| Copper(I) Iodide (CuI) | 0.10 (10 mol%) | Catalyst | White/Off-white powder (avoid oxidized green Cu) |

| 1,10-Phenanthroline | 0.20 (20 mol%) | Ligand | Promotes solubility of Cu-complex |

| Methanol | 10 V (Volumes) | Solvent | Anhydrous (<0.1% water) |

Step-by-Step Protocol (1 kg Scale)

Step 1: Inertion

-

Charge a 20 L Hastelloy or Glass-Lined reactor with nitrogen. Ensure

content is <2% (Oxygen poisons the Cu(I) catalyst).

Step 2: Catalyst Formation

-

Charge Methanol (5 L) .

-

Add CuI (84 g) and 1,10-Phenanthroline (158 g) .

-

Stir at 25°C for 30 minutes until a homogeneous complex forms (often dark red/brown).

Step 3: Substrate Addition

-

Add 3-Bromo-5-(trifluoromethyl)pyridine (1.0 kg) .

-

Add Sodium Methoxide (30% in MeOH, ~1.6 kg) slowly over 20 minutes. Note: Mild exotherm.

Step 4: Reaction

-

Heat the mixture to reflux (65°C) or 80-90°C if using a pressurized vessel (2-3 bar).

-

Process Insight: Pressurized reaction significantly reduces reaction time from 24h to <8h.

-

Monitor by HPLC/GC every 2 hours. Target conversion: >98%.

Step 5: Work-up

-

Cool to 25°C.

-

Filter the mixture through a Celite pad to remove copper salts. Rinse with MeOH.

-

Concentrate the filtrate under reduced pressure to remove bulk Methanol.

-

Dilute residue with Ethyl Acetate (5 L) and wash with Water (3 x 2 L) to remove excess base and salts.

-

Critical Step: Wash organic layer with 5% Aqueous Ammonia or EDTA solution to scavenge residual copper (prevents product degradation).

Step 6: Purification

-

Dry organic layer over

, filter, and concentrate. -

Distillation: High vacuum distillation (approx. 5-10 mbar, 70-90°C depending on vacuum) yields the pure oil.

Route B: O-Methylation of Hydroxypyridine (High Purity/Lab Scale)

This route is operationally simpler and avoids heavy metal contamination, making it ideal for GMP steps or smaller batches where the cost of the starting material is less critical.

Protocol

-

Dissolution: Dissolve 5-(trifluoromethyl)pyridin-3-ol (1.0 equiv) in DMF (5 V) or Acetone (10 V) .

-

Base Addition: Add Potassium Carbonate (

, 1.5 equiv) . Stir for 30 min to form the phenoxide anion. -

Methylation: Add Methyl Iodide (MeI, 1.2 equiv) dropwise. Safety: MeI is a carcinogen and volatile. Use a scrubber.

-

Reaction: Stir at 40-50°C for 4-6 hours.

-

Work-up: Quench with water, extract into MTBE, wash with brine, and concentrate.

-